molecular formula C9H12ClN3O4S B4955572 N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide

N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide

Cat. No.: B4955572
M. Wt: 293.73 g/mol
InChI Key: TZXCBRLOKBPWIG-UHFFFAOYSA-N
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Description

N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide is a chemical compound that features a complex structure with a chloro-nitrophenyl group and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide typically involves the reaction of 5-chloro-2-nitroaniline with ethylene diamine, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: The products include oxidized derivatives with additional functional groups.

Scientific Research Applications

N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide
  • N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}ethanesulfonamide

Uniqueness

N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(5-chloro-2-nitroanilino)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4S/c1-18(16,17)12-5-4-11-8-6-7(10)2-3-9(8)13(14)15/h2-3,6,11-12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXCBRLOKBPWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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